![molecular formula C11H10N2O5 B3293652 4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid CAS No. 885521-19-7](/img/structure/B3293652.png)
4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
“4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O4 . It is a solid substance and is stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of indazole compounds, which includes “4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid” is based on the indazole core, which is a bicyclic compound consisting of the fusion of benzene and pyrazole .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have been synthesized through various reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
The compound is a solid substance . It has a molecular weight of 220.18 . It is stored in a dry environment at 2-8°C .Safety and Hazards
Future Directions
The synthesis of indazole compounds, including “4-Methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid”, continues to be a subject of research, with efforts being made to develop synthetic approaches to indazoles . The future directions of this research could involve the development of more efficient synthesis methods and the exploration of new medicinal applications for these compounds.
properties
IUPAC Name |
4-methoxy-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-7-4-5(11(16)18-2)3-6-8(7)9(10(14)15)13-12-6/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRSPNUBHXCNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=NN2)C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24728191 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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